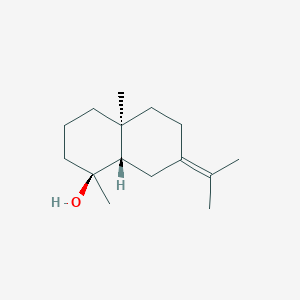

enantio-7(11)-Eudesmen-4-ol

Descripción

Propiedades

IUPAC Name |

(1S,4aS,8aS)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRABSCAWZINIF-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2(CCCC(C2C1)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CC[C@@]2(CCC[C@]([C@H]2C1)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eudesm-7(11)-en-4-ol: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudesm-7(11)-en-4-ol, a bicyclic sesquiterpenoid alcohol, is a naturally occurring compound found in a variety of plant species. This technical guide provides an in-depth overview of the known natural sources of Eudesm-7(11)-en-4-ol, detailed methodologies for its isolation and purification, and a summary of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this class of compounds.

Natural Sources of Eudesm-7(11)-en-4-ol

Eudesm-7(11)-en-4-ol has been identified as a constituent of the essential oils of several plant species. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time. Table 1 provides a summary of notable natural sources and the reported abundance of Eudesm-7(11)-en-4-ol.

| Plant Species | Family | Plant Part | Percentage of Eudesm-7(11)-en-4-ol in Essential Oil | Reference |

| Asarum splendens | Aristolochiaceae | Not Specified | 14.21% | [1] |

| Asarum geophilum | Aristolochiaceae | Not Specified | 13.41% | [1] |

| Dipterocarpus cornutus | Dipterocarpaceae | Flowers | Not Specified | [2] |

| Cymbopogon schoenanthus | Poaceae | Not Specified | Data Available | [3] |

| Chrysanthemum indicum | Asteraceae | Not Specified | Data Available | [3] |

Isolation and Purification Protocols

The isolation of Eudesm-7(11)-en-4-ol from its natural sources typically involves the extraction of the essential oil followed by chromatographic separation. A general workflow for this process is outlined below.

Extraction of Essential Oil

Method: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

The fresh or dried plant material is macerated and placed in a round-bottom flask with a sufficient amount of distilled water.

-

The mixture is heated to boiling. The steam and the volatile components of the plant material, including Eudesm-7(11)-en-4-ol, will vaporize.

-

The vapor mixture is then passed through a condenser, where it cools and condenses back into a liquid.

-

The essential oil, being immiscible with water, will separate and can be collected.

-

The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Chromatographic Separation

Method: Column Chromatography

Column chromatography is a widely used technique for the separation and purification of individual components from a mixture, such as an essential oil.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used as the adsorbent.

-

Mobile Phase (Eluent): A gradient of non-polar to polar solvents is typically employed. A common starting point is a mixture of n-hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.

-

Procedure:

-

A glass column is packed with a slurry of silica gel in the initial, non-polar eluent.

-

The essential oil, dissolved in a minimal amount of the initial eluent, is carefully loaded onto the top of the silica gel column.

-

The eluent is allowed to flow through the column, and the different components of the essential oil will travel down the column at different rates depending on their polarity and affinity for the stationary phase.

-

Fractions of the eluate are collected sequentially.

-

Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

-

Fractions containing pure Eudesm-7(11)-en-4-ol are combined and the solvent is removed under reduced pressure to yield the purified compound.

-

Spectroscopic Characterization

The structure and purity of the isolated Eudesm-7(11)-en-4-ol can be confirmed using various spectroscopic techniques, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Activities and Potential Signaling Pathways

While research specifically on Eudesm-7(11)-en-4-ol is limited, eudesmane-type sesquiterpenoids as a class have been reported to possess a range of biological activities, including anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

Eudesmane (B1671778) sesquiterpenoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway .

dot

Caption: Putative anti-inflammatory mechanism of eudesmane sesquiterpenoids via inhibition of the NF-κB pathway.

In the canonical NF-κB pathway, inflammatory stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes. Eudesmane sesquiterpenoids are thought to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing the production of inflammatory mediators.

Antimicrobial Activity

The antimicrobial properties of eudesmane sesquiterpenoids are often attributed to their ability to disrupt the integrity of microbial cell membranes.

dot

Caption: Proposed mechanism of antimicrobial action for eudesmane sesquiterpenoids.

The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the bacterial cell membrane. This interaction can disrupt the membrane's structure and function, leading to increased permeability, leakage of essential ions and metabolites, and ultimately, cell death.

Experimental Workflows

dot

Caption: General experimental workflow for the isolation and identification of Eudesm-7(11)-en-4-ol.

Conclusion

Eudesm-7(11)-en-4-ol represents a promising natural product with potential therapeutic applications. This guide has provided a comprehensive overview of its natural sources and a detailed framework for its isolation and purification. Further research into the specific mechanisms of action of Eudesm-7(11)-en-4-ol is warranted to fully elucidate its pharmacological potential and to pave the way for its development as a novel therapeutic agent.

References

- 1. Eudesmane-Type Sesquiterpene Lactones Inhibit Nuclear Translocation of the Nuclear Factor κB Subunit RelB in Response to a Lymphotoxin β Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Eudesmane Sesquiterpenoids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eudesmane (B1671778) sesquiterpenoids represent a large and structurally diverse class of natural products with a characteristic bicyclic carbon skeleton.[1] Found predominantly in plants, particularly the Asteraceae family, and also in some fungi and marine organisms, these compounds exhibit a wide array of significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Their therapeutic potential has made their biosynthesis a subject of intense research. This guide provides a comprehensive overview of the eudesmane biosynthetic pathway, detailing the enzymatic processes, key intermediates, and subsequent chemical modifications that generate their vast structural diversity. It includes quantitative data on relevant enzymatic reactions, detailed experimental protocols for pathway elucidation, and visual diagrams to clarify complex processes.

The Core Biosynthetic Pathway

The biosynthesis of all terpenes, including eudesmanes, occurs in a "two-phase" process.[3] The first phase involves the construction of the fundamental carbon skeleton by terpene synthases (TPSs), while the second phase introduces functional groups through the action of modifying enzymes, most notably cytochrome P450 monooxygenases (CYP450s).[3][4][5]

Phase 1: The Cyclase Phase - From Farnesyl Pyrophosphate to the Eudesmane Cation

The journey to the eudesmane scaffold begins with the universal C15 isoprenoid precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[6][7] The key steps are as follows:

-

Initiation: The process is initiated by a class I terpene synthase, which binds FPP and catalyzes the ionization of the pyrophosphate group, generating a farnesyl carbocation.[8][9] This reaction is dependent on the presence of divalent metal ion cofactors, typically Mg²⁺ or Mn²⁺, which help to stabilize the departing diphosphate (B83284) anion.[9][10]

-

Isomerization and Cyclization: The farnesyl cation undergoes an isomerization to the (Z,E)-nerolidyl diphosphate (NPP) intermediate, which then cyclizes. The initial 1,10-cyclization of the farnesyl cation leads to the formation of a 10-membered ring intermediate, the germacradienyl cation.[8][11]

-

Protonation and Second Cyclization: A subsequent proton-initiated cyclization of the germacrene A intermediate leads to the formation of the bicyclic eudesmane carbocation.[8][9] This cation serves as a crucial branching point, from which various eudesmane skeletons can be derived through rearrangements, hydride shifts, and termination steps.[9]

-

Termination: The reaction is terminated by either a deprotonation reaction to yield a stable olefin, such as β-eudesmene, or by the quenching of the carbocation with a water molecule to produce an alcohol, such as β-eudesmol.[10][11]

Phase 2: The Oxidase Phase - Diversification of the Eudesmane Scaffold

Following the formation of the initial eudesmane skeleton, a vast array of structural diversification is achieved through subsequent enzymatic modifications.[3]

-

Cytochrome P450 Monooxygenases (CYP450s): These heme-thiolate enzymes are the primary drivers of eudesmane diversification.[4][5] They catalyze a wide range of regio- and stereoselective oxidation reactions, including hydroxylation, epoxidation, and the formation of carbonyl groups.[12][13] This "decoration" of the terpene core is critical for the biological activities of the resulting compounds.[12] For example, a maize sesquiterpene synthase has been identified that can directly produce dihydroxylated products like eudesmane-2,11-diol from FPP, showcasing an extension of typical TPS catalytic activity.[11]

-

Other Modifying Enzymes: Additional diversity can be introduced by other enzyme classes, such as dehydrogenases, reductases, and glycosyltransferases, which further modify the oxidized skeletons.

Quantitative Data on Eudesmane-Related Compounds

The biological activity of eudesmane sesquiterpenoids is often evaluated by their ability to inhibit specific cellular processes, such as the production of nitric oxide (NO) in response to inflammatory stimuli. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of this activity.

Table 1: Inhibitory Activity of Eudesmane Sesquiterpenoids on NO Production

| Compound Name | Source Organism | Target Cells | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Artemargyin C | Artemisia argyi | RAW 264.7 Macrophages | 8.08 ± 0.21 | [14] |

| Artemargyin D | Artemisia argyi | RAW 264.7 Macrophages | 7.66 ± 0.53 | [14] |

| Unnamed Eudesmanolide | Artemisia princeps | BV-2 Microglial Cells | 0.73 - 18.66 (range for 25 compounds) | [15] |

| Various Eudesmanes | Alpinia oxyphylla | RAW 264.7 Macrophages | 9.85 - 13.95 µg/ml (range for 13 compounds) |[16] |

Note: Data is presented as reported in the source literature. Direct comparison may be limited by different experimental conditions.

Experimental Protocols: A Representative Workflow

Elucidating the function of a putative eudesmane synthase involves a multi-step process, from gene identification to in vitro characterization of the enzymatic product.

Protocol: Heterologous Expression and In Vitro Assay of a Eudesmane Synthase

1. Gene Identification and Cloning:

-

Identify a candidate terpene synthase gene through homology-based screening of genomic or transcriptomic databases.

-

Design primers with appropriate restriction sites to amplify the full-length coding sequence from cDNA.

-

Clone the amplified PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for S. cerevisiae) containing an N- or C-terminal affinity tag (e.g., His₆-tag) for purification.

2. Heterologous Protein Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of culture medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance soluble protein production.

3. Protein Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells using sonication or a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the soluble, tagged protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Elute the bound protein and exchange the buffer into a suitable storage buffer using a desalting column or dialysis.[17] Confirm purity and size using SDS-PAGE.

4. In Vitro Enzyme Assay:

-

Prepare the reaction mixture in a glass vial:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

10 mM MgCl₂[17]

-

10-50 µM Farnesyl pyrophosphate (FPP) substrate

-

1-5 µg of purified enzyme

-

-

Bring the final volume to 500 µL.

-

Overlay the aqueous reaction with an immiscible organic solvent (e.g., 500 µL n-hexane or dodecane) to trap volatile sesquiterpene products.[17]

-

Incubate at 30°C for 1-4 hours.

5. Product Extraction and Analysis:

-

Stop the reaction and extract the products by vortexing the vial vigorously.

-

Separate the phases by centrifugation.

-

Transfer the upper organic layer to a clean GC vial for analysis.

-

Analyze the product profile using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the retention times and mass spectra with authentic standards.[17]

Conclusion

The biosynthesis of eudesmane sesquiterpenoids is a sophisticated enzymatic process that transforms a simple linear precursor into a complex and diverse family of bicyclic natural products. The pathway is defined by the initial cyclization cascade mediated by eudesmane synthases, followed by extensive functionalization, primarily by cytochrome P450 enzymes. This two-phase strategy generates immense chemical diversity from a common scaffold, leading to a wide range of biological activities. A deeper understanding of this pathway, facilitated by the experimental approaches outlined herein, is crucial for harnessing the therapeutic potential of these compounds through metabolic engineering and synthetic biology applications.

References

- 1. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of eudesmane terpenes by site-selective C-H oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytochromes P450 for terpene functionalisation and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Decoding Catalysis by Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Direct production of dihydroxylated sesquiterpenoids by a maize terpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nitric Oxide Production Inhibitory Eudesmane-Type Sesquiterpenoids from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Eudesmane sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitory activity of eudesmane sesquiterpenes from Alpinia oxyphylla on production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Unveiling Eudesm-7(11)-en-4-ol: A Technical Guide to its Discovery, History, and Botanical Presence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesm-7(11)-en-4-ol, a bicyclic sesquiterpenoid alcohol also known by its common name Juniper camphor (B46023), is a naturally occurring compound found in a variety of plant species. Its presence in essential oils has drawn interest for its potential biological activities and as a chemotaxonomic marker. This in-depth technical guide provides a comprehensive overview of the discovery, history, and botanical distribution of Eudesm-7(11)-en-4-ol, supplemented with detailed experimental protocols and a summary of its quantitative occurrence in plants.

Discovery and Historical Perspective

The initial isolation of Eudesm-7(11)-en-4-ol, then referred to as "Juniper camphor," was reported in 1968 by Hayashi et al. from the high-boiling fraction of camphor oil derived from Cinnamomum camphora. The structural elucidation of the racemic form, rac-eudesm-7(11)-en-4-ol, was later described in detail by Dachriyanus et al. in 2004. This was achieved through the analysis of spectroscopic data and single-crystal X-ray crystallography of the compound isolated from the steam distillate of the flowers of Dipterocarpus cornutus.

Botanical Distribution and Quantitative Analysis

Eudesm-7(11)-en-4-ol has been identified in a diverse range of plant families. The concentration of this sesquiterpenoid can vary significantly depending on the plant species, the specific plant part, and the extraction method employed. The following table summarizes the reported quantitative data of Eudesm-7(11)-en-4-ol in various plants.

| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference |

| Asarum geophilum | Aristolochiaceae | Aerial parts | 13.41 | |

| Asarum splendens | Aristolochiaceae | Aerial parts | 14.21 | |

| Echinops kebericho | Asteraceae | Roots | Not specified | |

| Juniperus communis | Cupressaceae | Berries | Not specified | |

| Juniperus ashei | Cupressaceae | Not specified | Not specified | |

| Teucrium montanum | Lamiaceae | Aerial parts | 10.1 (as β-eudesmol) | |

| Cymbopogon schoenanthus | Poaceae | Not specified | Reported | |

| Chrysanthemum indicum | Asteraceae | Not specified | Reported | |

| Laggera crispata | Asteraceae | Not specified | Reported | |

| Clausena excavata | Rutaceae | Not specified | Reported | |

| Rhododendron dauricum | Ericaceae | Not specified | Reported | |

| Humulus lupulus | Cannabaceae | Not specified | Reported |

Experimental Protocols

Extraction and Isolation

A common method for extracting essential oils containing Eudesm-7(11)-en-4-ol is steam distillation.

-

Plant Material Preparation: Fresh or dried plant material is ground to a coarse powder.

-

Apparatus: A Clevenger-type apparatus is typically used.

-

Procedure:

-

The powdered plant material is placed in a round-bottom flask and submerged in distilled water.

-

The flask is heated to boiling, and the steam, carrying the volatile essential oils, passes through a condenser.

-

The condensed mixture of water and essential oil is collected in a separating funnel.

-

The essential oil, being less dense and immiscible with water, forms a layer on top and is separated.

-

The collected oil is dried over anhydrous sodium sulfate.

-

This method is suitable for extracting a broader range of compounds, including sesquiterpenoids.

-

Plant Material Preparation: Air-dried and powdered plant material is used.

-

Solvent Selection: Solvents such as ethanol, methanol, hexane (B92381), or dichloromethane (B109758) can be employed.

-

Procedure:

-

The powdered plant material is soaked in the chosen solvent for a specified period (e.g., 48 hours) with occasional agitation.

-

The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Column chromatography is a standard technique for isolating individual compounds from a crude extract.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the compounds.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Eudesm-7(11)-en-4-ol.

-

Final Purification: Fractions rich in the target compound are combined and may be subjected to further purification steps, such as preparative TLC or HPLC.

Structural Elucidation

The definitive structure of Eudesm-7(11)-en-4-ol is determined using a combination of spectroscopic techniques.

GC-MS is used for the identification and quantification of volatile compounds in essential oils.

-

Gas Chromatograph (GC): Equipped with a capillary column (e.g., DB-5). The oven temperature is programmed to increase gradually to separate the components of the oil.

-

Mass Spectrometer (MS): The separated compounds are ionized (e.g., by electron impact), and the resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule, allowing for its identification by comparison with spectral libraries.

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.

For crystalline compounds, single-crystal X-ray crystallography provides the most definitive three-dimensional structure.

-

Crystal Growth: Suitable single crystals of the purified compound are grown.

-

Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to calculate the electron density map and determine the precise positions of all atoms in the molecule.

Biosynthesis of Eudesm-7(11)-en-4-ol in Plants

Eudesmane (B1671778) sesquiterpenoids are synthesized in plants via the mevalonate (B85504) (MEV) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The biosynthesis of Eudesm-7(11)-en-4-ol begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the biosynthesis are as follows:

-

Farnesyl Pyrophosphate (FPP) Synthesis: One molecule of DMAPP and two molecules of IPP are condensed by FPP synthase to form the C15 precursor, farnesyl pyrophosphate (FPP).

-

Cyclization: FPP is cyclized by a specific terpene synthase (TPS), likely a eudesmane synthase. This intricate enzymatic reaction proceeds through a series of carbocationic intermediates.

-

Formation of Eudesmane Skeleton: The cyclization cascade leads to the formation of the characteristic bicyclic eudesmane carbon skeleton.

-

Hydroxylation: A subsequent hydroxylation step, likely catalyzed by a cytochrome P450 monooxygenase, introduces the hydroxyl group at the C4 position to yield Eudesm-7(11)-en-4-ol.

Logical Workflow for Isolation and Identification

The process of discovering and characterizing Eudesm-7(11)-en-4-ol from a plant source follows a logical workflow, beginning with the collection of plant material and culminating in the confirmation of its chemical structure.

Biological activity of Eudesm-7(11)-en-4-ol literature review

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available scientific literature concerning the biological activity of the sesquiterpenoid Eudesm-7(11)-en-4-ol. Despite its identification in various plant essential oils, research on the specific biological effects of the isolated compound remains limited. This document summarizes the current state of knowledge, drawing primarily from studies on essential oils where Eudesm-7(11)-en-4-ol is a significant component, to infer its potential pharmacological activities.

Introduction

Eudesm-7(11)-en-4-ol is a sesquiterpenoid alcohol that has been identified as a constituent of the essential oils of several plant species. Sesquiterpenoids are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This review aims to consolidate the existing, albeit sparse, data on Eudesm-7(11)-en-4-ol to guide future research and drug discovery efforts.

Chemical Profile

Eudesm-7(11)-en-4-ol is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₆O. Its structure is characterized by a eudesmane (B1671778) skeleton.

Biological Activity: An Overview

Data Presentation: Biological Activity of Essential Oils Containing Eudesm-7(11)-en-4-ol

The following tables summarize the quantitative data from studies on the essential oils of Asarum geophilum and Asarum splendens, where Eudesm-7(11)-en-4-ol is a major component. It is crucial to note that these values represent the activity of the entire essential oil and not of the isolated Eudesm-7(11)-en-4-ol.

Table 1: Composition of Asarum Species Essential Oils Containing Eudesm-7(11)-en-4-ol [1][2][3]

| Plant Species | Eudesm-7(11)-en-4-ol (%) | Other Major Components (%) |

| Asarum geophilum | 13.41 | 9-epi-(E)-caryophyllene (18.43), β-caryophyllene (8.05), phytol (B49457) (7.23) |

| Asarum splendens | 14.21 | 9-epi-(E)-caryophyllene (15.76), β-caryophyllene (9.52), trans-bicyclogermacrene (7.50) |

Table 2: Biological Activity of Asarum Species Essential Oils [1][3]

| Biological Activity | Plant Species Essential Oil | Quantitative Data |

| Anti-inflammatory | Asarum splendens | IC₅₀: 21.68 µg/mL (NO production inhibition) |

| Antioxidant | Asarum geophilum | SC₅₀: 28.57 µg/mL |

| Antimicrobial | Asarum yentunensis | MIC: 100 μg/mL against Staphylococcus aureus |

| Asarum cordifolium | MIC: 100 μg/mL against Bacillus subtilis |

Note: The antimicrobial data is included for context within the study, although Eudesm-7(11)-en-4-ol was not a major component of these specific essential oils.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of isolated Eudesm-7(11)-en-4-ol are not available. The following are generalized methodologies employed in the study of the Asarum essential oils, which could be adapted for the investigation of the pure compound.

Anti-inflammatory Activity (Nitric Oxide Assay)

The anti-inflammatory activity of the essential oils was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

-

Cell Culture: RAW264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test sample for a specified time.

-

Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response.

-

NO Measurement: After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant potential was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Incubation: Different concentrations of the test sample are added to the DPPH solution.

-

Measurement: The absorbance of the mixture is measured at a specific wavelength (e.g., 517 nm) after a defined incubation period in the dark.

-

Data Analysis: The percentage of radical scavenging activity is calculated. The SC₅₀ (scavenging concentration 50%) value is determined from the dose-response curve.

Antimicrobial Activity (Microdilution Method)

The minimum inhibitory concentration (MIC) against various microbial strains was determined using the broth microdilution method.

-

Inoculum Preparation: Standardized suspensions of the test microorganisms are prepared.

-

Serial Dilution: The test sample is serially diluted in a 96-well microplate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microplates are incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the sample that visibly inhibits microbial growth.

Visualizations

As no specific signaling pathways for Eudesm-7(11)-en-4-ol have been elucidated, a general experimental workflow for the analysis of bioactive essential oils is presented below.

Caption: General workflow for the extraction, analysis, and bioactivity screening of essential oils.

Conclusion and Future Directions

The current body of scientific literature provides limited direct evidence for the biological activities of isolated Eudesm-7(11)-en-4-ol. However, its presence as a major constituent in bioactive essential oils from Asarum species suggests its potential as an anti-inflammatory and antioxidant agent. The data presented herein, derived from studies on these essential oils, should be interpreted with caution but can serve as a valuable starting point for future research.

To fully elucidate the pharmacological potential of Eudesm-7(11)-en-4-ol, the following steps are recommended:

-

Isolation and Purification: Development of efficient methods for the isolation of Eudesm-7(11)-en-4-ol from natural sources in sufficient quantities for comprehensive biological testing.

-

In Vitro and In Vivo Studies: Systematic evaluation of the purified compound in a battery of in vitro and in vivo models to determine its specific anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities.

-

Mechanism of Action Studies: Investigation into the molecular mechanisms and signaling pathways through which Eudesm-7(11)-en-4-ol exerts its biological effects.

Such studies are imperative to unlock the therapeutic potential of this naturally occurring sesquiterpenoid and to pave the way for its potential development as a novel therapeutic agent.

References

Enantioselective Synthesis of 7(11)-Eudesmen-4-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a state-of-the-art enantioselective synthesis of 7(11)-eudesmen-4-ol, a key intermediate in the synthesis of various eudesmane (B1671778) sesquiterpenoids. The strategy detailed herein leverages a powerful combination of asymmetric catalysis and strategic functional group manipulations to achieve high stereocontrol and efficiency. The core of this approach is a unified strategy for the asymmetric synthesis of oxidized eudesmane congeners, which allows for the construction of the characteristic decalin core with precise control over its stereochemistry.[1]

Core Synthetic Strategy

The successful enantioselective synthesis of 7(11)-eudesmen-4-ol hinges on a meticulously planned sequence of reactions. The key transformations include:

-

Asymmetric Tandem Michael Addition-Aldol Reaction: This crucial step establishes the initial stereocenters on the decalin core.

-

Gold(I)-Catalyzed Alder-Ene Cyclization: This reaction efficiently constructs the bicyclic eudesmane skeleton.

-

Site-Selective Epoxidation and Reductive Opening: These steps introduce the desired hydroxyl group at the C4 position with high regioselectivity.

This approach is notable for its protecting-group-free nature, which enhances the overall efficiency and scalability of the synthesis.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of 7(11)-eudesmen-4-ol.

| Step No. | Reaction | Starting Material(s) | Key Reagents/Catalysts | Product | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |

| 1 | Tandem Michael Addition-Aldol Reaction | 3-Methyl-2-cyclohexen-1-one (B144701), Homoprenyl magnesium bromide | Cu(OTf)₂, NHC Ligand L | Hydroxy-functionalized decalin precursor | 45 | 94 | 1.2:1 |

| 2 | Oxidation | Hydroxy-functionalized decalin precursor | Dess-Martin Periodinane (DMP) | Diene aldehyde | 91 | - | - |

| 3 | Au(I)-Catalyzed Alder-Ene Cyclization | Diene aldehyde | AuPPh₃Cl, AgSbF₆ | Eudesmane core | 86 | - | Single diastereomer |

| 4 | Site-Specific Epoxidation | Eudesmane core | VO(acac)₂, t-BuOOH | Monoepoxide | 88 | - | - |

| 5 | Regioselective Epoxide Opening | Monoepoxide | LiAlH₄ | 7(11)-Eudesmen-4-ol | 96 | - | - |

Experimental Protocols

Step 1: Enantioselective Tandem Michael Addition-Aldol Reaction

To a solution of Cu(OTf)₂ (0.05 mmol) and the NHC ligand L (0.055 mmol) in anhydrous THF (5.0 mL) is added homoprenyl magnesium bromide (1.5 mmol) at -20 °C under an argon atmosphere. The mixture is stirred for 30 minutes, followed by the addition of 3-methyl-2-cyclohexen-1-one (1.0 mmol). The reaction is stirred for an additional 2 hours at the same temperature. Subsequently, a solution of formaldehyde (B43269) (5.0 mmol) in THF is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the hydroxy-functionalized decalin precursor.

Step 2: Oxidation of the Primary Alcohol

To a solution of the hydroxy-functionalized decalin precursor (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) is added Dess-Martin Periodinane (1.5 mmol) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude diene aldehyde is used in the next step without further purification.

Step 3: Gold(I)-Catalyzed Alder-Ene Cyclization

In a flame-dried flask under an argon atmosphere, AuPPh₃Cl (0.05 mmol) and AgSbF₆ (0.05 mmol) are dissolved in anhydrous 1,2-dichloroethane (B1671644) (5.0 mL). The solution is stirred at room temperature for 10 minutes. A solution of the diene aldehyde (1.0 mmol) in 1,2-dichloroethane (5.0 mL) is then added dropwise. The reaction mixture is stirred at 60 °C for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the eudesmane core as a single diastereomer.[1]

Step 4: Site-Specific Epoxidation

To a solution of the eudesmane core (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) is added VO(acac)₂ (0.1 mmol) at 0 °C. A solution of tert-butyl hydroperoxide (1.2 mmol) in decane (B31447) is then added dropwise. The reaction mixture is stirred at 0 °C for 6 hours. The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to give the monoepoxide.

Step 5: Regioselective Epoxide Opening to 7(11)-Eudesmen-4-ol

To a suspension of LiAlH₄ (2.0 mmol) in anhydrous diethyl ether (10 mL) at 0 °C is added a solution of the monoepoxide (1.0 mmol) in diethyl ether (5.0 mL) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting mixture is filtered through a pad of Celite, and the filtrate is extracted with diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final product, 7(11)-eudesmen-4-ol.[1]

Visualizations

Caption: Overall workflow for the enantioselective synthesis of 7(11)-eudesmen-4-ol.

Caption: Logical flow of the key enantioselective tandem Michael addition-Aldol reaction.

References

The Occurrence of Eudesm-7(11)-en-4-ol in Cymbopogon schoenanthus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence, analysis, and biosynthesis of the sesquiterpenoid alcohol, Eudesm-7(11)-en-4-ol, in the aromatic grass Cymbopogon schoenanthus. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key biochemical pathways to serve as a comprehensive resource for research and development in phytochemistry and drug discovery.

Quantitative Occurrence of Eudesm-7(11)-en-4-ol

Eudesm-7(11)-en-4-ol is a recognized constituent of the essential oil of Cymbopogon schoenanthus, a plant with a rich history in traditional medicine across Africa and Asia. The concentration of this sesquiterpenoid can fluctuate based on geographical origin, climatic conditions, and the specific plant part analyzed. Quantitative analyses from different studies highlight this variability.

Two key studies have quantified the presence of Eudesm-7(11)-en-4-ol in the essential oil of Cymbopogon schoenanthus. A study on the essential oil from Djibouti reported a concentration of 1.4%[1]. Another analysis of the plant from Sudan identified Eudesm-7(11)-en-4-ol at a concentration of 0.68% in the essential oil extracted from the spikes of the plant.

For comparative purposes, the table below summarizes the reported quantitative data for Eudesm-7(11)-en-4-ol in Cymbopogon schoenanthus essential oil.

| Plant Origin | Plant Part | Concentration (%) | Reference |

| Djibouti | Not Specified | 1.4 | [1] |

| Sudan | Spikes | 0.68 |

Experimental Protocols

The isolation and quantification of Eudesm-7(11)-en-4-ol from Cymbopogon schoenanthus typically involve essential oil extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Essential Oil Extraction

Hydrodistillation: This is a common method for extracting essential oils from plant material.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

The aerial parts (leaves, spikes) of Cymbopogon schoenanthus are collected and air-dried.

-

A known quantity of the dried plant material (e.g., 100 g) is placed in a round-bottom flask.

-

Distilled water is added to the flask to cover the plant material.

-

The flask is heated, and the resulting steam, carrying the volatile essential oil components, is passed through a condenser.

-

The condensed mixture of water and essential oil is collected in a separating funnel, where the oil is separated from the aqueous layer.

-

The collected essential oil is dried over anhydrous sodium sulfate.

-

Steam Distillation: An alternative to hydrodistillation where steam is generated in a separate vessel and passed through the plant material.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for identifying and quantifying the individual components of essential oils.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Typical GC-MS Parameters for Cymbopogon schoenanthus Essential Oil Analysis:

-

Column: HP-5MS (5% phenyl methyl siloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness)[2].

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min[2].

-

Injector Temperature: 250 °C[2].

-

Oven Temperature Program: Initial temperature of 60 °C, ramped to 280 °C at a rate of 2 °C/min[2].

-

Ionization Mode: Electron Impact (EI) at 70 eV[2].

-

Mass Range: m/z 40-550.

-

-

Component Identification: The identification of Eudesm-7(11)-en-4-ol and other constituents is achieved by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).

The following diagram illustrates a typical workflow for the extraction and analysis of Eudesm-7(11)-en-4-ol from Cymbopogon schoenanthus.

References

Chrysanthemum indicum: A Promising Reservoir of Eudesmane Sesquiterpenoids for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The plant kingdom remains a vast and largely untapped resource for novel therapeutic agents. Among the myriad of plant species, Chrysanthemum indicum L., a perennial herb belonging to the Asteraceae family, has garnered significant attention for its rich chemical diversity and wide-ranging pharmacological activities. This technical guide delves into the core of C. indicum's therapeutic potential, focusing on a specific class of bioactive compounds: eudesmane (B1671778) sesquiterpenoids. These bicyclic sesquiterpenoids have demonstrated a remarkable spectrum of biological effects, including anti-inflammatory, cytotoxic, and antioxidant properties, making them compelling candidates for drug development.

This document provides a comprehensive overview of the eudesmane sesquiterpenoids isolated from C. indicum, presenting quantitative data on their yields and biological activities in clearly structured tables. Detailed experimental protocols for their isolation, characterization, and biological evaluation are provided to facilitate reproducible research. Furthermore, this guide employs mandatory visualizations using the DOT language to illustrate a typical experimental workflow and to elucidate the molecular mechanisms of action, specifically the inhibition of the NF-κB signaling pathway, a key mediator of inflammation.

Quantitative Data on Eudesmane Sesquiterpenoids from Chrysanthemum indicum

The following tables summarize the quantitative data on the yield of eudesmane sesquiterpenoids isolated from Chrysanthemum indicum and their reported biological activities. This information is crucial for assessing the potential of this plant as a viable source for these compounds and for prioritizing compounds for further investigation.

Table 1: Yield of Eudesmane Sesquiterpenoids Isolated from Chrysanthemum indicum

| Compound Name | Plant Part | Starting Material (kg) | Yield (mg) | Reference |

| 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol | Flowers | 2.0 | 16.1 | [1][2] |

| 7-epi-1β-hydroxy-β-eudesmol | Flowers | 2.0 | 12.3 | [1][2] |

Table 2: Biological Activities of Eudesmane Sesquiterpenoids and Other Compounds from Chrysanthemum indicum

| Compound/Extract | Bioactivity | Assay | Cell Line/Target | IC50 Value | Reference |

| Ethyl acetate (B1210297) extract of callus culture | Cytotoxic | Not specified | HeLa | 94.79 ± 2.0 µg/mL | [1] |

| 2,3-Dihydrobenzofuran (from callus culture) | Cytotoxic | Not specified | HeLa | 23.86 ± 2.5 µg/mL | [1] |

| Guaianolide-type sesquiterpenoid (Compound 2) | Anti-inflammatory | NF-κB translocation | LPS-stimulated RAW264.7 | 9.70 μM | [3] |

| Guaianolide-type sesquiterpenoid (Compound 8) | Anti-inflammatory | NF-κB translocation | LPS-stimulated RAW264.7 | 2.04 μM | [3] |

| Guaianolide-type sesquiterpenoid (Compound 9) | Anti-inflammatory | NF-κB translocation | LPS-stimulated RAW264.7 | 1.21 μM | [3] |

| Diacetylenic spiroacetal enol ether (Compound 8) | Anti-inflammatory | NO production | LPS-mediated RAW 264.7 | 7.42 ± 0.87 μM | [4] |

| Guaianolide derivatives (various) | Anti-inflammatory | NO production | Not specified | 3.54 to 8.17 μM | [4] |

| Compound 8 (from C. indicum flowers) | Anti-inflammatory | NO production | RAW 264.7 | 46.09% inhibition at 10.0µM | [5] |

| Compounds 7, 10, 11, and 16 (from C. indicum flowers) | Anti-inflammatory | TNF-α secretion | RAW 264.7 | 22.27% to 33.13% inhibition at 0.4, 2.0, and 10.0µM | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of eudesmane sesquiterpenoids from Chrysanthemum indicum.

Extraction and Isolation of Eudesmane Sesquiterpenoids

This protocol is based on the methodology described by Yang et al. (2019).[1][2]

a. Plant Material and Extraction:

-

Air-dry the flowers of Chrysanthemum indicum (2.0 kg).

-

Pulverize the dried flowers into a fine powder.

-

Extract the powdered material with 95% ethanol (B145695) (3 x 5 L) at 50°C for 3 hours for each extraction.

-

Combine the ethanol extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

b. Partitioning:

-

Suspend the resulting residue in distilled water (1.5 L).

-

Partition the aqueous suspension successively with petroleum ether, ethyl acetate, and n-butanol.

-

Collect the petroleum ether-soluble fraction (60 g) for further separation.

c. Column Chromatography:

-

Subject the petroleum ether-soluble fraction to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of petroleum ether-ethyl acetate (60:1, 30:1, 15:1, 10:1, 7:1, 5:1, 3:1, and 1:1) to yield eight fractions (A-H) based on Thin Layer Chromatography (TLC) analysis.

-

Purify fractions F-G over a Sephadex LH-20 column using a chloroform-methanol (2:1) solvent system to remove pigments, yielding sub-fractions F1 and G1.

-

Separate sub-fraction F1 by repeated silica gel column chromatography using chloroform-ethyl acetate (25:1, 15:1, and 10:1), petroleum ether-ethyl acetate (10:1), and chloroform-acetone (15:1) as eluents.

-

Further purify the resulting fractions on a C18 reversed-phase silica gel column with methanol-water (70:30, 60:40) to isolate 7-epi-1β-hydroxy-β-eudesmol (12.3 mg).

-

Purify sub-fraction G1A by repeated silica gel column chromatography with chloroform-acetone (10:1) and petroleum ether-acetone (8:1.5).

-

Finally, purify the obtained fractions on a C18 reversed-phase silica gel column with methanol-water (60:40, 50:50) to yield 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol (16.1 mg).

Structural Elucidation

The structures of the isolated compounds are typically determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a Bruker AVANCE spectrometer to determine the carbon skeleton and the relative stereochemistry of the molecules.[2]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[2]

-

Infrared (IR) Spectroscopy: IR spectra are obtained on a Nicolet NEXUS 670 FT-IR spectrometer to identify the functional groups present in the molecule.[2]

-

Optical Rotation: Optical rotations are measured on a Perkin-Elmer model 341 polarimeter to determine the chiroptical properties of the compounds.[2]

Anti-inflammatory Activity Assay (NF-κB Translocation)

This protocol is based on the methodology for evaluating the inhibition of NF-κB translocation in LPS-stimulated RAW264.7 cells.[3]

a. Cell Culture and Treatment:

-

Culture RAW264.7 macrophage cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in suitable culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NF-κB activation.

b. High-Content Imaging (HCI):

-

After treatment, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100).

-

Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).

-

Incubate the cells with a primary antibody against the p65 subunit of NF-κB.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Stain the cell nuclei with a nuclear stain (e.g., DAPI).

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the nuclear translocation of NF-κB p65. The IC50 value, representing the concentration at which 50% of NF-κB translocation is inhibited, is then calculated.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, provide visual representations of the experimental workflow and a key signaling pathway targeted by eudesmane sesquiterpenoids.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Eudesm-7(11)-en-4-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Eudesm-7(11)-en-4-ol, a sesquiterpenoid alcohol found in various plant species. This document outlines methods for isolating this compound from plant material for research and development purposes.

Introduction

Eudesm-7(11)-en-4-ol is a naturally occurring sesquiterpenoid with the chemical formula C₁₅H₂₆O.[1][2] It has been identified as a constituent of the essential oils of several plants, including Dipterocarpus cornutus, Echinops kebericho, and various Asarum species. The isolation of Eudesm-7(11)-en-4-ol is of interest for further investigation into its potential biological activities. This document details a standard laboratory-scale procedure for its extraction via steam distillation followed by a two-step purification process using column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the expected quantitative data from the extraction and purification process of Eudesm-7(11)-en-4-ol from a hypothetical 500g sample of dried Dipterocarpus cornutus flowers.

Table 1: Extraction and Purification Yields

| Step | Description | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |

| 1 | Steam Distillation | 500 (Dried Plant Material) | 5.0 | 1.0 | ~15 |

| 2 | Column Chromatography | 5.0 (Crude Essential Oil) | 0.8 | 16.0 | ~85 |

| 3 | Preparative HPLC | 0.8 (Enriched Fraction) | 0.6 | 75.0 | >98 |

Table 2: Chromatographic Parameters

| Parameter | Column Chromatography | Preparative HPLC |

| Stationary Phase | Silica (B1680970) Gel (60 Å, 70-230 mesh) | Reversed-Phase C18 (5 µm, 20 x 150 mm) |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) Gradient | Acetonitrile (B52724):Water (80:20, isocratic) |

| Flow Rate | 10 mL/min | 15 mL/min |

| Detection | Thin Layer Chromatography (TLC) | UV at 210 nm |

| Retention Time | Not Applicable | ~12.5 min |

Experimental Protocols

Protocol 1: Extraction of Essential Oil by Steam Distillation

This protocol describes the extraction of the crude essential oil containing Eudesm-7(11)-en-4-ol from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., flowers of Dipterocarpus cornutus)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round bottom flask (2 L)

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Place 500 g of the dried, powdered plant material into the 2 L round bottom flask.

-

Add 1.5 L of distilled water to the flask.

-

Set up the Clevenger-type apparatus for steam distillation.

-

Heat the flask using the heating mantle to boil the water and generate steam.

-

Continue the distillation for 4 hours, collecting the essential oil in the collection tube of the Clevenger apparatus.

-

After 4 hours, turn off the heat and allow the apparatus to cool.

-

Carefully collect the crude essential oil from the collection tube using a separatory funnel.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Remove any residual solvent using a rotary evaporator under reduced pressure to obtain the crude essential oil.

-

Weigh the crude essential oil and calculate the yield.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the first purification step to enrich the Eudesm-7(11)-en-4-ol fraction from the crude essential oil.

Materials:

-

Crude essential oil

-

Silica gel (60 Å, 70-230 mesh)

-

n-Hexane (Hex)

-

Ethyl acetate (EtOAc)

-

Glass chromatography column (50 cm length, 4 cm diameter)

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Vanillin-sulfuric acid staining solution

Procedure:

-

Prepare a slurry of 100 g of silica gel in n-hexane and pack the chromatography column.

-

Dissolve the 5.0 g of crude essential oil in a minimal amount of n-hexane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20 Hex:EtOAc).

-

Collect fractions of 20 mL each.

-

Monitor the fractions by TLC using a mobile phase of Hexane:Ethyl Acetate (90:10).

-

Visualize the TLC plates under a UV lamp and/or by staining with vanillin-sulfuric acid solution followed by heating.

-

Pool the fractions containing the compound of interest (identified by its Rf value, which should be compared to a standard if available).

-

Combine the enriched fractions and evaporate the solvent using a rotary evaporator.

-

Weigh the resulting enriched fraction and assess its purity by Gas Chromatography-Mass Spectrometry (GC-MS) if available.

Protocol 3: Final Purification by Preparative HPLC

This protocol describes the final purification step to obtain high-purity Eudesm-7(11)-en-4-ol.

Materials:

-

Enriched fraction from column chromatography

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Preparative HPLC system with a UV detector

-

Reversed-Phase C18 column (e.g., 5 µm, 20 x 150 mm)

-

Autosampler or manual injector

-

Fraction collector

Procedure:

-

Prepare the mobile phase of Acetonitrile:Water (80:20, v/v). Degas the mobile phase before use.

-

Dissolve the 0.8 g of the enriched fraction in a small volume of the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with the C18 column and equilibrate the column with the mobile phase at a flow rate of 15 mL/min.

-

Inject the sample onto the column.

-

Monitor the elution profile at 210 nm.

-

Collect the peak corresponding to Eudesm-7(11)-en-4-ol (retention time approximately 12.5 minutes, this may vary depending on the specific system and column).

-

Combine the collected fractions containing the pure compound.

-

Remove the acetonitrile from the collected fractions using a rotary evaporator.

-

Lyophilize or perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) to recover the purified compound from the aqueous residue.

-

Dry the final product under vacuum, weigh it, and confirm its purity (>98%) and identity using analytical techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

The following diagrams illustrate the workflow and a conceptual signaling pathway that could be investigated using the purified Eudesm-7(11)-en-4-ol.

Caption: Workflow for the extraction and purification of Eudesm-7(11)-en-4-ol.

References

Application Notes and Protocols for the GC-MS Analysis of enantio-7(11)-Eudesmen-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chiral analysis of 7(11)-Eudesmen-4-ol enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS). This sesquiterpenoid, belonging to the eudesmane (B1671778) class, is a subject of interest in phytochemical and pharmacological research due to the potential for its enantiomers to exhibit distinct biological activities.[1][2][3] The accurate determination of the enantiomeric ratio is crucial for quality control, authenticity assessment of natural products, and understanding its therapeutic potential.[1][2]

Introduction

Eudesmane sesquiterpenoids are a large group of natural products, primarily found in the Asteraceae plant family.[4] These compounds are known for their diverse biological activities. As with many chiral molecules, the individual enantiomers of 7(11)-Eudesmen-4-ol may possess unique physiological and pharmacological properties. Therefore, a robust analytical method to separate and quantify these enantiomers is essential. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like terpenes.[5][6][7] For the separation of enantiomers, a chiral stationary phase is required.[1][2][3][8] This protocol outlines the sample preparation, instrumentation, and data analysis for the successful chiral separation of 7(11)-Eudesmen-4-ol.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the sample matrix (e.g., essential oil, plant extract, reaction mixture). The goal is to extract and concentrate the analyte of interest while minimizing interferences.[5]

2.1.1. Materials and Reagents

-

Hexane (B92381) (GC grade) or other suitable volatile organic solvent (e.g., dichloromethane)[5][9]

-

Anhydrous Sodium Sulfate

-

Reference standards of (+)-7(11)-Eudesmen-4-ol and (-)-7(11)-Eudesmen-4-ol (if available)

-

Internal Standard (e.g., n-Tridecane or Octadecane)[6]

-

Sample Vials (1.5 mL, glass) with inserts[9]

-

Syringe filters (0.22 µm)

2.1.2. Procedure for Essential Oils or Liquid Samples

-

Accurately weigh approximately 10 mg of the essential oil or liquid sample into a 10 mL volumetric flask.

-

Add a known concentration of the internal standard.

-

Dilute to volume with hexane.

-

Vortex the solution to ensure homogeneity.

-

If the solution contains suspended particles, pass it through a 0.22 µm syringe filter into a clean sample vial.[5]

-

The sample is now ready for GC-MS analysis. A typical concentration for injection is around 10 µg/mL.[9]

2.1.3. Procedure for Plant Material (e.g., leaves, flowers)

-

Drying: Dry the plant material to remove water, which can interfere with the analysis. Air-drying or freeze-drying are common methods.[10]

-

Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

-

Extraction:

-

Solvent Extraction: Macerate a known weight of the powdered plant material (e.g., 1 g) in a suitable solvent like hexane (e.g., 10 mL) for 24 hours. Alternatively, use a Soxhlet extractor for more exhaustive extraction.[10]

-

Hydrodistillation: This technique can be used to extract the essential oil from the plant material.[6]

-

-

Concentration: After extraction, filter the solution and concentrate it under a gentle stream of nitrogen to a smaller volume.

-

Reconstitution and Internal Standard Addition: Reconstitute the concentrated extract in a known volume of hexane and add the internal standard.

-

Filter the final solution into a GC vial.

GC-MS Instrumentation and Conditions

A gas chromatograph equipped with a mass selective detector is used for the analysis. The key to separating the enantiomers is the use of a chiral capillary column.

Table 1: GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977C MSD or equivalent |

| Column | Chiral Capillary Column (e.g., HP-chiral-20B, 30 m x 0.32 mm, 0.25 µm film thickness)[8] |

| Carrier Gas | Helium or Hydrogen[11] |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp at 2 °C/min to 180 °C, then ramp at 10 °C/min to 240 °C (hold for 5 min) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40-400 |

| Data Acquisition | Full Scan |

Note: The oven temperature program may need to be optimized for baseline separation of the enantiomers.

Data Presentation and Analysis

The primary objective of the data analysis is to identify the peaks corresponding to the two enantiomers of 7(11)-Eudesmen-4-ol and to determine their respective quantities.

Peak Identification

Identification of the enantiomers will be based on:

-

Mass Spectra: Comparison of the acquired mass spectra with a reference library (e.g., NIST, Wiley).

-

Retention Time: Comparison of the retention times with those of the pure enantiomeric standards, if available. The elution order of the enantiomers is specific to the chiral column used.[8]

Quantitative Analysis

The quantification of each enantiomer is performed by integrating the area of its corresponding chromatographic peak. The concentration can be calculated using the internal standard method.

Table 2: Hypothetical Quantitative Data for Enantio-7(11)-Eudesmen-4-ol Analysis

| Sample ID | Enantiomer | Retention Time (min) | Peak Area | Concentration (µg/mL) | Enantiomeric Excess (%) |

| Sample A | (+)-7(11)-Eudesmen-4-ol | 25.2 | 1,250,000 | 8.5 | 70.6 |

| (-)-7(11)-Eudesmen-4-ol | 25.8 | 350,000 | 2.5 | ||

| Sample B | (+)-7(11)-Eudesmen-4-ol | 25.2 | 800,000 | 5.6 | 12.5 |

| (-)-7(11)-Eudesmen-4-ol | 25.8 | 650,000 | 4.9 | ||

| Sample C | (+)-7(11)-Eudesmen-4-ol | 25.2 | 50,000 | 0.4 | -92.0 |

| (-)-7(11)-Eudesmen-4-ol | 25.8 | 1,200,000 | 9.6 |

Enantiomeric Excess (ee) is calculated as: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

This comprehensive protocol provides a robust framework for the enantioselective analysis of 7(11)-Eudesmen-4-ol. Adherence to these guidelines will enable researchers to obtain accurate and reproducible results, which are critical for advancing research and development in phytochemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. scispec.co.th [scispec.co.th]

- 3. gcms.cz [gcms.cz]

- 4. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]

- 11. agilent.com [agilent.com]

Application Notes and Protocols for Antimicrobial Activity Testing of Eudesm-7(11)-en-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for evaluating the antimicrobial properties of Eudesm-7(11)-en-4-ol, a sesquiterpenoid alcohol found in various plants. The methodologies outlined are based on established standards for testing natural products and essential oil components.

Introduction

Eudesm-7(11)-en-4-ol is a naturally occurring sesquiterpenoid with potential therapeutic applications. The evaluation of its antimicrobial activity is a critical step in the drug discovery and development process. These protocols detail the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic and opportunistic microorganisms.

Quantitative Data Summary

The following table summarizes representative antimicrobial activity data for Eudesm-7(11)-en-4-ol against common microbial strains.

| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 64 | 128 |

| Escherichia coli | ATCC 25922 | 128 | 256 |

| Pseudomonas aeruginosa | ATCC 27853 | 256 | >512 |

| Candida albicans | ATCC 90028 | 32 | 64 |

| Bacillus subtilis | ATCC 6633 | 64 | 128 |

Note: These values are illustrative and should be determined experimentally for each batch of Eudesm-7(11)-en-4-ol.

Experimental Protocols

Materials and Reagents

-

Eudesm-7(11)-en-4-ol (high purity)

-

Dimethyl sulfoxide (B87167) (DMSO, sterile)

-

Tween 80 (sterile)

-

Microbial growth media (e.g., Mueller-Hinton Broth/Agar (B569324) for bacteria, Sabouraud Dextrose Broth/Agar for fungi)

-

Sterile 96-well microtiter plates

-

Sterile petri dishes

-

Bacterial and fungal strains

-

Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

-

Negative control (vehicle)

-

Spectrophotometer

-

Incubator

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

3.2.1. Preparation of Eudesm-7(11)-en-4-ol Stock Solution

-

Dissolve Eudesm-7(11)-en-4-ol in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute this stock solution in the appropriate sterile broth containing a low concentration of a surfactant like Tween 80 (e.g., 0.5% v/v) to enhance solubility.

3.2.2. Preparation of Microbial Inoculum

-

Culture the microbial strains overnight in their respective broths.

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

3.2.3. Microdilution Assay

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the prepared Eudesm-7(11)-en-4-ol working solution to the first well of each row and perform serial two-fold dilutions across the plate.

-

Add 100 µL of the prepared microbial inoculum to each well.

-

Include a positive control (broth with a standard antibiotic), a negative control (broth with the vehicle, e.g., DMSO/Tween 80), and a growth control (broth with inoculum only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

3.2.4. Interpretation of Results

-

The MIC is the lowest concentration of Eudesm-7(11)-en-4-ol where no visible turbidity is observed.

-

A redox indicator such as resazurin (B115843) can be added to aid in the visual determination of microbial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-plate these aliquots onto fresh agar plates of the appropriate medium.

-

Incubate the plates under the same conditions as the MIC assay.

-

The MBC is the lowest concentration that results in no microbial growth on the agar plates, indicating a bactericidal or fungicidal effect.

Protocol 3: Agar Disk Diffusion Assay

This method is a preliminary test to assess the antimicrobial activity of a substance.

-

Prepare a standardized microbial inoculum (0.5 McFarland) and uniformly swab it onto the surface of an agar plate.

-

Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of Eudesm-7(11)-en-4-ol solution.

-

Place the discs on the inoculated agar surface.

-

Include a positive control (disc with a standard antibiotic) and a negative control (disc with the solvent vehicle).

-

Incubate the plates as previously described.

-

Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Visualizations

Caption: Experimental workflow for MIC and MBC determination.

Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of Sesquiterpene Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for commonly employed in vitro assays to evaluate the anti-inflammatory potential of sesquiterpene alcohols. The information herein is intended to guide researchers in the systematic investigation of these natural compounds for their therapeutic applications in inflammation-related diseases.

Introduction to Sesquiterpene Alcohols and Inflammation

Sesquiterpene alcohols are a class of naturally occurring 15-carbon isoprenoid compounds that are widely distributed in the plant kingdom. Many of these compounds have been reported to possess a broad spectrum of biological activities, including notable anti-inflammatory properties. The inflammatory response is a complex physiological process involving the activation of various immune cells and the production of a cascade of inflammatory mediators. Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, play a crucial role in orchestrating this response. Dysregulation of these pathways can lead to chronic inflammation and the pathogenesis of numerous diseases. Therefore, the identification of novel agents that can modulate these pathways is of significant therapeutic interest.

In vitro assays provide a valuable platform for the initial screening and mechanistic elucidation of the anti-inflammatory effects of sesquiterpene alcohols. These assays are typically performed using cell lines, such as murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1), which can be stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory state. The ability of a test compound to inhibit the production of key inflammatory mediators or modulate specific signaling pathways is then assessed.

Key In Vitro Anti-Inflammatory Assays

A battery of in vitro assays is often employed to comprehensively evaluate the anti-inflammatory profile of sesquiterpene alcohols. These assays can be broadly categorized based on the specific aspect of the inflammatory response they measure.

Nitric Oxide (NO) Production Assay

Principle: Nitric oxide (NO) is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli. The Griess assay is a simple and sensitive colorimetric method to quantify nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the sesquiterpene alcohol for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-Inflammatory Cytokine Assays (TNF-α, IL-6, IL-1β)